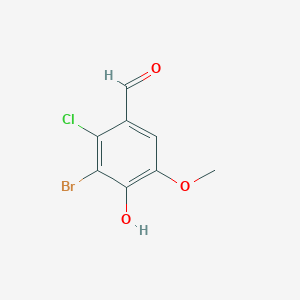
3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound characterized by its unique arrangement of functional groups, which include a bromine atom at the 3-position, a chlorine atom at the 2-position, a hydroxy group at the 4-position, and a methoxy group at the 5-position. This structural configuration suggests potential biological activities that merit investigation.
- Molecular Formula : C₈H₆BrClO₃
- CAS Number : 75024-38-3
Biological Activity Overview
Research indicates that derivatives of benzaldehyde, including this compound, may exhibit significant biological activities. Notably, studies have highlighted its potential antioxidant properties , although the specific mechanisms remain to be fully elucidated. The compound has been evaluated for its effects on cellular processes and may influence pathways involving redox reactions and quinone formation.
The biological activity of this compound can be attributed to its participation in biochemical pathways involving enzyme catalysis and redox reactions. It has been noted to engage in oxidation reactions catalyzed by laccase enzymes, suggesting its role in biochemical transformations.
Antioxidant Potential
The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It demonstrated an IC50 value of approximately 244.11 µg/mL, indicating moderate antioxidant activity compared to BHT (2,6-di-tert-butyl-4-methylphenol), which is often used as a positive control in such assays.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
-
Antioxidant Activity :
- A study demonstrated that while this compound exhibited antioxidant properties, it was less effective than other known antioxidants.
-
Enzyme Interaction :
- Research indicated that the compound can influence enzyme activity through its redox-active properties, particularly in reactions involving laccase enzymes.
-
Cellular Effects :
- Investigations into cellular impacts suggest that it may modulate cellular stress responses via antioxidant mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Lacks chlorine at the 2-position | Moderate antioxidant activity |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | Contains chlorine but lacks bromine | Exhibits oxidative stress mitigation |
| 2-Bromo-3-chloro-5-hydroxybenzaldehyde | Similar halogen positions but differs in hydroxyl placement | Reduced enzyme inhibition compared to analogs |
This table illustrates how variations in halogen positioning and functional groups can significantly influence biological activity.
Properties
CAS No. |
75024-38-3 |
|---|---|
Molecular Formula |
C8H6BrClO3 |
Molecular Weight |
265.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)7(10)6(9)8(5)12/h2-3,12H,1H3 |
InChI Key |
BEQXOPUHQDAPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















